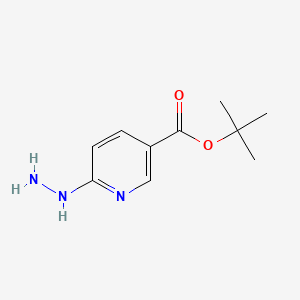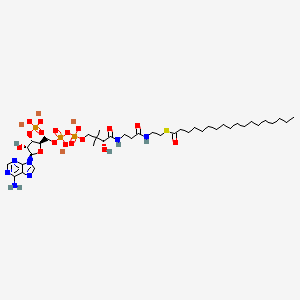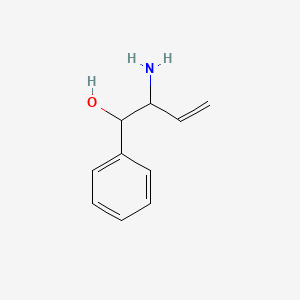![molecular formula C13H22Cl2N2O2 B573453 C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride CAS No. 174560-85-1](/img/structure/B573453.png)
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride, also known as MBMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBMM is a derivative of morpholine and benzyl, and its synthesis method involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base.
Mecanismo De Acción
The mechanism of action of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its potential applications in various fields. However, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be further studied as a potential drug candidate for the treatment of other diseases, such as Parkinson's disease and Huntington's disease. In materials science, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be used as a building block for the synthesis of new materials with specific properties, such as conductivity or magnetism. In catalysis, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be further investigated as a catalyst for various chemical reactions, including the synthesis of pharmaceuticals and fine chemicals.
Conclusion:
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has several advantages for lab experiments, but also some limitations. Future research on C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could lead to the development of new drugs, materials, and catalysts, as well as a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to form C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride. The yield of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been investigated as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)9-15-6-7-17-13(8-14)10-15;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCRBOSGGXVJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S,2S)-1-(aminomethyl)-2-methylbutyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline](/img/structure/B573373.png)

![5,6-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573375.png)

![tert-butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate](/img/structure/B573380.png)
![5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B573381.png)

![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
